molecular formula C20H18ClNO4S2 B2764854 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone CAS No. 478245-48-6

4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone

Cat. No. B2764854
CAS RN: 478245-48-6
M. Wt: 435.94
InChI Key: SDBHTUTYWYSQBS-UHFFFAOYSA-N
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Description

The compound is a sulfone, which is a functional group in organic chemistry where two oxygen atoms are connected to a sulfur atom, and the sulfur atom is also connected to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and more .

Scientific Research Applications

Kinetics and Mechanism in Chemical Reactions

In the study of chemical kinetics and mechanisms, the reactivity of sulfoxides and sulfones, including those structurally similar to 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone, is crucial. For example, Lente and Espenson (2000) explored the kinetics and mechanism of oxygen transfer in methyloxo(dithiolato)rhenium(V) complexes, which are structurally related to the compound (Lente & Espenson, 2000).

Biodegradation of Sulfur Heterocycles

In environmental studies, research on the biodegradation of sulfur heterocycles, like dimethylbenzothiophenes, is relevant. Kropp et al. (1996) synthesized isomers of dimethylbenzothiophene to study their biotransformation by Pseudomonas strains, leading to the formation of sulfoxides and sulfones among other metabolites (Kropp et al., 1996).

Aerobic Oxidative Desulfurization

In the field of green chemistry, the aerobic oxidative desulfurization of sulfur-containing compounds is significant. Lu et al. (2010) demonstrated the oxidation of benzothiophene and its derivatives to sulfones using an Anderson-type catalyst (Lu, Zhang, Jiang, & Li, 2010).

Synthesis and Properties of Novel Polymers

In polymer science, the synthesis and properties of polymers containing pyridine and sulfone moieties are of interest. Liu et al. (2013) synthesized novel fluorinated polyamides containing pyridine and sulfone moieties, exhibiting properties like high thermal stability and low dielectric constants (Liu et al., 2013).

Heterocyclic Fused Dihydrothiophene S,S-Dioxides as Precursors

Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which serve as precursors for the generation of heterocyclic o-quinodimethanes. These compounds find application in the synthesis of more complex organic structures (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).

Crystal Structure and Molecular Analysis

Adamovich et al. (2017) determined the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound structurally related to the target compound. Understanding the crystal structure provides insights into potential applications and properties of such compounds (Adamovich, Mirskova, Zel’bst, & Fundamensky, 2017).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely and would typically be determined through safety data sheets and other regulatory information .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in various fields, such as medicine or agriculture .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-13-4-8-17(9-5-13)27(23,24)19-14(2)12-15(3)22-20(19)28(25,26)18-10-6-16(21)7-11-18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHTUTYWYSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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